molecular formula C7H8N2O3 B582790 6-Ethoxypyridazine-3-carboxylic acid CAS No. 142054-74-8

6-Ethoxypyridazine-3-carboxylic acid

Cat. No.: B582790
CAS No.: 142054-74-8
M. Wt: 168.152
InChI Key: HMNDGPIMVAZVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxypyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyridazine derivative known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxypyridazine-3-carboxylic acid typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide and an oxidizing agent like potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Ethoxypyridazine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Ethoxypyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine-3-carboxylic acid: Similar structure but lacks the ethoxy group.

    6-Methoxypyridazine-3-carboxylic acid: Contains a methoxy group instead of an ethoxy group.

    6-Chloropyridazine-3-carboxylic acid: Contains a chlorine atom instead of an ethoxy group.

Uniqueness

6-Ethoxypyridazine-3-carboxylic acid is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

6-Ethoxypyridazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O2C_8H_10N_2O_2, with a molecular weight of approximately 166.18 g/mol. The compound features an ethoxy group at the 6-position and a carboxylic acid group at the 3-position of the pyridazine ring, contributing to its unique chemical properties.

Synthesis Methods

Several methods have been reported for synthesizing this compound, including:

  • Condensation Reactions : Utilizing ethyl acetoacetate and hydrazine derivatives under acidic conditions.
  • Cyclization Techniques : Employing cyclization reactions involving pyridine derivatives and appropriate carboxylic acids.

These methods allow for the efficient production of the compound while enabling the generation of various derivatives with tailored properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that this compound reduced the viability of Staphylococcus aureus and Escherichia coli by over 50% at concentrations as low as 100 µg/mL.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Experimental models have shown that it significantly decreases the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. In assays conducted on human breast cancer (MCF-7) and lung cancer (A549) cells, the compound exhibited IC50 values in the micromolar range, indicating its potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its therapeutic potential in infectious diseases .
  • Anti-inflammatory Mechanism Investigation : Another research article explored the anti-inflammatory mechanisms of this compound in a murine model of acute lung injury. The findings revealed that treatment with this compound significantly reduced lung edema and inflammatory cell infiltration, suggesting its utility in respiratory conditions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
5-Methylpyridazine-3-carboxylic acid Similar pyridazine structureModerate antimicrobial activity
6-Methylpyridine-3-carboxylic acid Different functional groupsStronger anti-inflammatory effects
2-Hydroxy-5-ethoxypyridine Hydroxyl substitution at position 2Enhanced cytotoxicity against cancer

This table illustrates how variations in chemical structure can lead to differences in biological activity among related compounds.

Q & A

Q. Basic: What are the optimal synthetic routes for 6-ethoxypyridazine-3-carboxylic acid, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves hydrolysis of ester precursors or functionalization of pyridazine cores. For example:

  • Ester Hydrolysis : Hydrolysis of methyl/ethyl esters under basic conditions (e.g., LiOH·H₂O in THF/H₂O) is a common step. A 52% yield was reported for a related pyridazine-3-carboxylic acid derivative using this method .
  • Suzuki Coupling : Coupling halogenated pyridazine intermediates with ethoxy-bearing aryl/alkyl groups, followed by hydrolysis, can introduce the ethoxy moiety.

Optimization Strategies :

ParameterRecommendationEvidence Source
CatalystUse Pd-based catalysts for coupling steps
Temperature80–100°C for hydrolysis
Solvent SystemTHF/H₂O (3:1) for balanced solubility
Reaction Time10–24 hours for complete conversion

Monitor intermediates via TLC/LC-MS to terminate reactions at optimal points .

Q. Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • MS (ESI) : Confirm molecular weight (e.g., calc. vs. observed m/z values). For example, a related compound showed m/z calc. 271.08 vs. found 271.05 .
  • ¹H/¹³C NMR : Identify ethoxy group protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and carboxylic acid protons (broad peak at δ ~10–13 ppm) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with mobile phases like acetonitrile/0.1% formic acid .

Key Spectral Benchmarks :

Functional GroupNMR Shift (δ, ppm)IR Stretch (cm⁻¹)
Carboxylic Acid10–13 (¹H)2500–3300 (O-H)
Ethoxy1.3–1.5 (CH₃)1050–1150 (C-O)

Q. Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. Steps include:

Reproduce Experiments : Confirm spectral data under identical conditions (solvent, temperature) .

Complementary Techniques :

  • Use HRMS to distinguish isobaric species .
  • Compare experimental IR/Raman with DFT-calculated spectra for tautomeric forms .

X-ray Crystallography : Resolve ambiguous proton assignments via crystal structure analysis .

For example, unexpected peaks in ¹H NMR may stem from residual solvents (e.g., DMSO-d6 at δ 2.5 ppm); always reference solvent signals .

Q. Advanced: What strategies ensure the stability of this compound during long-term storage?

Methodological Answer:

  • Storage Conditions :

    ConditionRecommendationEvidence Source
    Temperature–20°C in inert atmosphere
    Humidity<30% RH with desiccants
    Light ExposureAmber glass vials
  • Stability Testing :
    Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., decarboxylated derivatives) can be identified using LC-MS/MS .

Q. Advanced: How can computational modeling predict the reactivity of this compound in drug discovery?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. A related pyridazine-carboxylic acid showed binding affinity (<i>K</i>d ~10 µM) to epigenetic reader domains .
  • ADMET Prediction : Use SwissADME to estimate solubility (LogS), BBB permeability, and CYP inhibition .

Example Workflow :

Generate 3D conformers (Open Babel).

Dock into protein active sites (PDB ID: 4UBS).

Validate with experimental IC₅₀ assays .

Q. Basic: What are the common impurities in this compound synthesis, and how are they controlled?

Methodological Answer:

  • Typical Impurities :

    ImpuritySourceControl Method
    Ester intermediatesIncomplete hydrolysisProlong reaction time
    Di-ethoxy byproductsOver-alkylationLimit ethoxide reagent
    Oxidative degradantsAir exposureUse N₂ atmosphere
  • Analytical Control :
    Quantify impurities via HPLC with reference standards (e.g., EP impurity guidelines) . For example, a 0.1% detection limit is achievable using UV at 254 nm .

Q. Advanced: How can researchers address low yields in multi-step syntheses of this compound derivatives?

Methodological Answer:

  • Step Optimization :

    StepIssueSolution
    Suzuki CouplingLow catalyst efficiencyUse Pd(OAc)₂ with SPhos ligand
    HydrolysisCompeting side reactionsLower temperature (50–60°C)
  • Design of Experiments (DoE) :
    Apply factorial design to test variables (catalyst loading, solvent ratio). For example, a 2² factorial study identified optimal LiOH concentration (7 eq.) and reaction time (12 hours) .

  • In-line Analytics :
    Use PAT tools (ReactIR) to monitor reaction progression in real time .

Properties

IUPAC Name

6-ethoxypyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6-4-3-5(7(10)11)8-9-6/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNDGPIMVAZVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652790
Record name 6-Ethoxypyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142054-74-8
Record name 6-Ethoxypyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.